1-[4,9-Dihydroxy-15,16-bis(4-hydroxybutyl)-12-(oxan-2-yloxyimino)-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,13-tetraen-10-yl]-3-(1H-indol-2-ylmethyl)-1-propylurea
1-[4,9-Dihydroxy-15,16-bis(4-hydroxybutyl)-12-(oxan-2-yloxyimino)-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,13-tetraen-10-yl]-3-(1H-indol-2-ylmethyl)-1-propylurea
Brand Name:
Vulcanchem
CAS No.:
5198-52-7
VCID:
VC0428150
InChI:
InChI=1S/C42H56N4O8/c1-2-18-46(41(50)43-26-29-22-28-12-3-4-14-34(28)44-29)37-25-35(45-54-38-15-7-10-21-52-38)32-23-27(11-5-8-19-47)31(13-6-9-20-48)39-33-24-30(49)16-17-36(33)53-42(37,51)40(32)39/h3-4,12,14,16-17,22-24,27,31,37-40,44,47-49,51H,2,5-11,13,15,18-21,25-26H2,1H3,(H,43,50)
SMILES:
CCCN(C1CC(=NOC2CCCCO2)C3=CC(C(C4C3C1(OC5=C4C=C(C=C5)O)O)CCCCO)CCCCO)C(=O)NCC6=CC7=CC=CC=C7N6
Molecular Formula:
C42H56N4O8
Molecular Weight:
208.17g/mol
1-[4,9-Dihydroxy-15,16-bis(4-hydroxybutyl)-12-(oxan-2-yloxyimino)-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,13-tetraen-10-yl]-3-(1H-indol-2-ylmethyl)-1-propylurea
CAS No.: 5198-52-7
Main Products
VCID: VC0428150
Molecular Formula: C42H56N4O8
Molecular Weight: 208.17g/mol
CAS No. | 5198-52-7 |
---|---|
Product Name | 1-[4,9-Dihydroxy-15,16-bis(4-hydroxybutyl)-12-(oxan-2-yloxyimino)-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,13-tetraen-10-yl]-3-(1H-indol-2-ylmethyl)-1-propylurea |
Molecular Formula | C42H56N4O8 |
Molecular Weight | 208.17g/mol |
IUPAC Name | 1-[4,9-dihydroxy-15,16-bis(4-hydroxybutyl)-12-(oxan-2-yloxyimino)-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,13-tetraen-10-yl]-3-(1H-indol-2-ylmethyl)-1-propylurea |
Standard InChI | InChI=1S/C42H56N4O8/c1-2-18-46(41(50)43-26-29-22-28-12-3-4-14-34(28)44-29)37-25-35(45-54-38-15-7-10-21-52-38)32-23-27(11-5-8-19-47)31(13-6-9-20-48)39-33-24-30(49)16-17-36(33)53-42(37,51)40(32)39/h3-4,12,14,16-17,22-24,27,31,37-40,44,47-49,51H,2,5-11,13,15,18-21,25-26H2,1H3,(H,43,50) |
Standard InChIKey | HQHDWXOWQVUKNQ-UHFFFAOYSA-N |
SMILES | CCCN(C1CC(=NOC2CCCCO2)C3=CC(C(C4C3C1(OC5=C4C=C(C=C5)O)O)CCCCO)CCCCO)C(=O)NCC6=CC7=CC=CC=C7N6 |
Canonical SMILES | CCCN(C1CC(=NOC2CCCCO2)C3=CC(C(C4C3C1(OC5=C4C=C(C=C5)O)O)CCCCO)CCCCO)C(=O)NCC6=CC7=CC=CC=C7N6 |
PubChem Compound | 5200590 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume